molecular formula C11H11N3O2S B5820985 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5820985
M. Wt: 249.29 g/mol
InChI Key: PFLMRIOEDUBSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Synthesis and Characterization

  • N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives have been synthesized for various scientific studies. For example, novel derivatives were prepared using carbodiimide condensation catalysis, a method known for its convenience and speed. These compounds were identified through IR, 1H NMR, and elemental analyses, with some confirmed by single-crystal X-ray diffraction (Yu et al., 2014).

Potential Anticancer Agents

  • Some 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents. For instance, a study synthesized N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives to evaluate their anticancer activities against tumor cell lines. Among these compounds, one showed promising cytotoxic activity against certain cancer cells, comparable to cisplatin, a well-known chemotherapy drug (Çevik et al., 2020).

Antimicrobial and Antiviral Activities

  • Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antibacterial, antifungal, and antiviral activities. Most of these compounds showed good activities against specific viruses and bacteria. Some compounds even surpassed the effectiveness of existing antiviral and antibacterial agents (Tang et al., 2019).

Anti-inflammatory and Analgesic Agents

  • Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed, synthesized, and evaluated as anti-inflammatory and analgesic agents. The activities of these compounds were compared to standard drugs like ibuprofen, showing significant in vitro anti-inflammatory activity. Some compounds also exhibited promising analgesic activity, indicating their potential therapeutic application (Shkair et al., 2016).

Antioxidant, Antimicrobial, and Toxic Properties

  • A study synthesized novel amide derivatives and assessed their antioxidant, antimicrobial, and toxic properties. Some compounds were found to have significant antibacterial activity against various bacterial strains and also demonstrated antioxidant efficiency (Al-Khazragie et al., 2022).

properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-8(15)12-11-14-13-10(17-11)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLMRIOEDUBSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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